molecular formula C6H10BrN3 B8243112 6-Methylpyridine-2,4-diamine hydrobromide

6-Methylpyridine-2,4-diamine hydrobromide

Cat. No.: B8243112
M. Wt: 204.07 g/mol
InChI Key: ILOMZQCSQSFTTA-UHFFFAOYSA-N
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Description

6-Methylpyridine-2,4-diamine hydrobromide is a chemical compound with the molecular formula C6H10BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-2,4-diamine hydrobromide typically involves the reaction of 6-methylpyridine with bromine and ammonia under controlled conditions. The process can be summarized as follows:

    Bromination: 6-Methylpyridine is treated with bromine to introduce a bromine atom at the 2-position.

    Amination: The brominated intermediate is then reacted with ammonia to replace the bromine atom with an amino group, resulting in 6-Methylpyridine-2,4-diamine.

    Hydrobromide Formation: Finally, the diamine is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial reactors to handle the bromination step efficiently.

    Continuous amination: Employing continuous flow reactors for the amination step to ensure consistent product quality.

    Purification and crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-2,4-diamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of 6-Methylpyridine-2,4-diamine.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

6-Methylpyridine-2,4-diamine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2,4-diamine hydrobromide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through pathways involving pyridine derivatives, which can influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-2,4-dicarboxylic acid: A related compound with carboxylic acid groups instead of amino groups.

    2,4-Diaminopyrimidine: Another diamine derivative with a pyrimidine core.

Uniqueness

6-Methylpyridine-2,4-diamine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

6-methylpyridine-2,4-diamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.BrH/c1-4-2-5(7)3-6(8)9-4;/h2-3H,1H3,(H4,7,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOMZQCSQSFTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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